molecular formula C19H10Cl2F3N3O B2906859 3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile CAS No. 338402-67-8

3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile

Cat. No. B2906859
CAS RN: 338402-67-8
M. Wt: 424.2
InChI Key: GQEIZUDMUHSGAI-CMDGGOBGSA-N
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Description

The compound “3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with various groups including a 2,6-dichlorophenyl group, a vinyl group attached to a 2-(trifluoromethyl)anilino group, and a carbonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of various functional groups. The isoxazole ring would likely contribute to the rigidity of the molecule, while the various substituents would influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the vinyl group could potentially undergo addition reactions, while the carbonitrile group might be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole ring might contribute to its stability, while the various halogen substituents could influence its polarity and solubility .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethyl group present in the compound is known to enhance the biological activity of pharmaceuticals . This suggests that our compound could be used in the development of new medications, particularly for diseases where modulation of protein activity is required. Its structural similarity to known bioactive molecules could make it a candidate for high-throughput screening in drug discovery.

Agrochemical Development

Compounds with isoxazole rings and trifluoromethyl groups have been utilized in the creation of agrochemicals . This compound could potentially serve as a precursor or active ingredient in pesticides or herbicides, contributing to the control of pests and weeds in agricultural settings.

Material Science

The dichlorophenyl group within the compound’s structure may confer unique electronic properties, making it of interest in material science for the development of novel polymers or coatings . These materials could have enhanced durability or other desirable characteristics such as resistance to heat or chemical degradation.

Analytical Chemistry

The compound’s distinctive structural features, such as the isoxazole ring and the trifluoromethyl group, could make it useful as a standard or reagent in analytical chemistry. It might be used in chromatography, spectroscopy, or as a reactant in chemical assays to detect or quantify other substances .

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[(E)-2-[2-(trifluoromethyl)anilino]ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F3N3O/c20-13-5-3-6-14(21)17(13)18-11(10-25)16(28-27-18)8-9-26-15-7-2-1-4-12(15)19(22,23)24/h1-9,26H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEIZUDMUHSGAI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile

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